molecular formula C21H26N2O5 B2624494 N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797331-50-0

N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2624494
CAS No.: 1797331-50-0
M. Wt: 386.448
InChI Key: SXDIESLWTACWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and an adamantane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the adamantane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide: shares structural similarities with other benzodioxole and adamantane derivatives.

    Benzodioxole derivatives: Known for their aromatic properties and potential biological activity.

    Adamantane derivatives: Recognized for their rigid structure and use in medicinal chemistry.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide lies in its combination of the benzodioxole and adamantane moieties, which may confer distinct chemical and biological properties not observed in other similar compounds.

This article provides a comprehensive overview of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and detailed studies are necessary to fully understand its potential and applications in various fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-26-21(14-5-12-4-13(7-14)8-15(21)6-12)10-22-19(24)20(25)23-16-2-3-17-18(9-16)28-11-27-17/h2-3,9,12-15H,4-8,10-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDIESLWTACWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.